Disuccinimidyl Sebacate
Overview
Description
Disuccinimidyl sebacate (this compound) is a homobifunctional cross-linking reagent widely used in biochemical and molecular biology research. It is particularly useful in protein crosslinking and the creation of antibody-drug conjugates . The compound has the chemical formula C18H24N2O8 and a molecular weight of 396.39 g/mol .
Mechanism of Action
Target of Action
Disuccinimidyl Sebacate (DSSeb) is primarily used as a cross-linker in the synthesis of intermolecular cross-linked peptides . Its primary targets are therefore the amino groups in proteins and peptides .
Mode of Action
DSSeb contains an amine-reactive N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines at pH 7–9 to form stable amide bonds, along with the release of the N-hydroxysuccinimide . This reaction allows DSSeb to link two separate peptide chains together, creating a cross-linked structure.
Action Environment
The efficacy and stability of DSSeb’s cross-linking action can be influenced by various environmental factors. For instance, the pH of the solution is crucial, as the NHS ester groups in DSSeb react with primary amines most efficiently at pH 7–9 . Additionally, the temperature and the presence of other reactive substances can also affect the cross-linking process.
Biochemical Analysis
Biochemical Properties
Disuccinimidyl Sebacate plays a significant role in biochemical reactions. It is designed to covalently interact with molecules of interest, resulting in conjugation . This property allows this compound to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular mechanism of action of this compound is complex and depends on the specific biochemical context.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disuccinimidyl sebacate is synthesized through the reaction of sebacic acid with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Disuccinimidyl sebacate primarily undergoes nucleophilic substitution reactions. The NHS esters react with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: Organic solvents like dichloromethane, room temperature.
Major Products
The major products formed from these reactions are amide bonds, which are crucial in protein crosslinking and the formation of antibody-drug conjugates .
Scientific Research Applications
Disuccinimidyl sebacate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of cross-linked peptides and other complex molecules.
Biology: Facilitates the study of protein-protein interactions by crosslinking proteins.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and immobilization of proteins onto surfaces.
Comparison with Similar Compounds
Similar Compounds
Disuccinimidyl suberate (DSS): Similar in structure and function but has a shorter spacer arm.
Bis(sulfosuccinimidyl) suberate (BS3): Water-soluble analog of disuccinimidyl suberate, used for cell-surface crosslinking.
Uniqueness
Disuccinimidyl sebacate is unique due to its longer spacer arm, which allows for greater flexibility and distance between crosslinked molecules. This property makes it particularly useful in applications requiring more extensive crosslinking .
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O8/c21-13-9-10-14(22)19(13)27-17(25)7-5-3-1-2-4-6-8-18(26)28-20-15(23)11-12-16(20)24/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKIVYVYXKPGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392406 | |
Record name | DSSeb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23024-29-5 | |
Record name | DSSeb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sebacic acid bis(N-succinimidyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.